molecular formula C11H13N B13667422 3-(tert-Butyl)-5-ethynylpyridine

3-(tert-Butyl)-5-ethynylpyridine

Cat. No.: B13667422
M. Wt: 159.23 g/mol
InChI Key: MVHAUTMNZXHMJB-UHFFFAOYSA-N
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Description

Chemical Structure: 3-(tert-Butyl)-5-ethynylpyridine (CAS: 1824163-33-8) is a pyridine derivative featuring a bulky tert-butyl group at position 3 and a linear ethynyl (-C≡CH) group at position 5. The SMILES notation is N1C=C(C#C)C=C(C=1)C(C)(C)C, and its InChIKey is MVHAUTMNZXHMJB-UHFFFAOYSA-N .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-tert-butyl-5-ethynylpyridine

InChI

InChI=1S/C11H13N/c1-5-9-6-10(8-12-7-9)11(2,3)4/h1,6-8H,2-4H3

InChI Key

MVHAUTMNZXHMJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-ethynylpyridine typically involves the introduction of the tert-butyl and ethynyl groups onto the pyridine ring. One common method involves the alkylation of pyridine with tert-butyl halides under basic conditions, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of 3-(tert-Butyl)-5-ethynylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)-5-ethynylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-(tert-Butyl)-5-ethynylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

The electronic properties of substituents critically influence pyridine reactivity and applications. Below is a comparison with analogs:

Compound Substituent(s) Electronic Effect Evidence Source
3-(tert-Butyl)-5-ethynylpyridine -C≡CH (position 5) Strong electron-withdrawing
3-Acetylpyridine -COCH₃ (position 3) Moderate electron-withdrawing
5-(tert-Butyl)pyridin-3-amine -NH₂ (position 3) Electron-donating (resonance)
tert-Butyl 4-allyl-5-methoxy-pyridine -OCH₃ (position 5) Electron-donating (resonance)

Key Observations :

  • The ethynyl group in 3-(tert-Butyl)-5-ethynylpyridine imposes a stronger electron-withdrawing effect than acetyl (-COCH₃) due to its sp-hybridized triple bond .
  • In contrast, amino (-NH₂) and methoxy (-OCH₃) groups donate electron density via resonance, increasing pyridine’s basicity and nucleophilic reactivity .
Steric Hindrance
  • 3-(4-(tert-Butyldimethylsilyloxy)methyl)pyridine : The tert-butyldimethylsilyl (TBS) group in this analog adds even greater steric bulk, often used as a protective group in multi-step syntheses .

Physical and Chemical Properties

Property 3-(tert-Butyl)-5-ethynylpyridine 3-Acetylpyridine 5-(tert-Butyl)pyridin-3-amine
Molecular Weight (g/mol) 157.23 121.14 223.14 (dihydrochloride salt)
Log Kow (Predicted) ~2.5 (hydrophobic) 0.87 Not reported
Key Functional Groups Ethynyl, tert-butyl Acetyl Amine, tert-butyl

Notes:

  • The tert-butyl group enhances hydrophobicity in all analogs, impacting solubility in polar solvents.
  • The dihydrochloride salt of 5-(tert-Butyl)pyridin-3-amine suggests protonation at the amine group, increasing aqueous solubility relative to the neutral target compound .

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